molecular formula C14H17N3O2 B11858064 Coumarin, 3-amino-4-(4-methyl-1-piperazinyl)- CAS No. 59288-17-4

Coumarin, 3-amino-4-(4-methyl-1-piperazinyl)-

Cat. No.: B11858064
CAS No.: 59288-17-4
M. Wt: 259.30 g/mol
InChI Key: OZISUROFJWDSRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coumarin, 3-amino-4-(4-methyl-1-piperazinyl)- is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of an amino group and a piperazinyl group to the coumarin structure enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of coumarin, 3-amino-4-(4-methyl-1-piperazinyl)- typically involves multi-step reactions. One common method starts with the preparation of 4-methyl-1-piperazine, which is then reacted with 3-amino-4-chlorocoumarin under specific conditions to yield the desired compound. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures, with the presence of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Coumarin, 3-amino-4-(4-methyl-1-piperazinyl)- can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The piperazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Coumarin, 3-amino-4-(4-methyl-1-piperazinyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of coumarin, 3-amino-4-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmission, thereby affecting neural signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Coumarin, 3-amino-4-(4-methyl-1-piperazinyl)- is unique due to the presence of both the amino and piperazinyl groups, which enhance its chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

CAS No.

59288-17-4

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

3-amino-4-(4-methylpiperazin-1-yl)chromen-2-one

InChI

InChI=1S/C14H17N3O2/c1-16-6-8-17(9-7-16)13-10-4-2-3-5-11(10)19-14(18)12(13)15/h2-5H,6-9,15H2,1H3

InChI Key

OZISUROFJWDSRG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C(=O)OC3=CC=CC=C32)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.